Urinary trypsin inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of urinary trypsin inhibitor involves several steps, including anion-exchange chromatography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . The process begins with the enrichment of this compound using anion-exchange chromatography, followed by separation and purification using SDS-PAGE. The purified this compound is then extracted using a buffer containing sodium dodecyl sulfate at 60°C for 24 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale purification from human urine. The process includes initial filtration to remove impurities, followed by anion-exchange chromatography to enrich the this compound. The enriched product is then subjected to SDS-PAGE for further purification. The final product is obtained by extracting the purified this compound from the gel using a sodium dodecyl sulfate-containing buffer .

Analyse Des Réactions Chimiques

Urinary trypsin inhibitor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Applications De Recherche Scientifique

Urinary trypsin inhibitor has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying protein-protein interactions and enzyme inhibition . In biology, this compound is used to study the role of serine protease inhibitors in various physiological processes, including inflammation and tissue repair . In medicine, it is used as a therapeutic agent for the treatment of acute pancreatitis, chronic recurrent pancreatitis, and septic shock . Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it can inhibit tumor invasiveness by down-regulating the expression of urokinase-type plasminogen activator and its receptor .

Mécanisme D'action

The mechanism of action of urinary trypsin inhibitor involves the inhibition of serine proteases, which are enzymes that play a key role in various physiological processes, including inflammation and tissue repair . This compound binds to the active site of serine proteases, preventing them from cleaving their substrates . This inhibition reduces the inflammatory response and protects tissues from damage. The molecular targets of this compound include trypsin, chymotrypsin, and elastase . The pathways involved in its mechanism of action include the regulation of cytokine production and the inhibition of neutrophil-mediated injury of endothelial cells .

Comparaison Avec Des Composés Similaires

Urinary trypsin inhibitor is part of the inter-α-inhibitor family of proteins, which also includes inter-α-trypsin inhibitor and bikunin . These compounds share similar structures and functions, as they all inhibit serine proteases and have anti-inflammatory properties . this compound is unique in its ability to inhibit a broader range of serine proteases, including trypsin, chymotrypsin, and elastase . Other similar compounds include aprotinin and α1-antitrypsin, which also inhibit serine proteases but have different specificities and mechanisms of action .

Propriétés

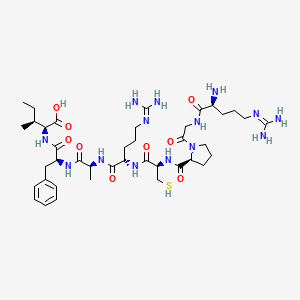

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEUQZYAECARKW-JQYOFTOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N14O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.